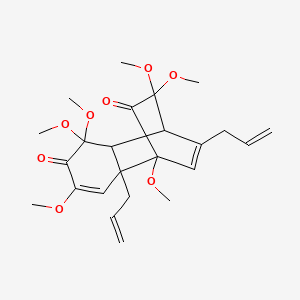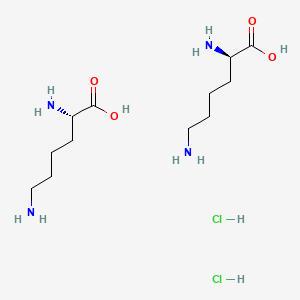![molecular formula C16H14O4 B1581776 5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 93012-36-3](/img/structure/B1581776.png)
5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid
Vue d'ensemble
Description
“5,5’-Dimethyl-[1,1’-biphenyl]-2,2’-dicarboxylic acid” is a derivative of biphenyl, which is an organic compound that forms colorless crystals . It is notable as a starting material for the production of various organic compounds .
Chemical Reactions Analysis
The chemical reactions of “5,5’-Dimethyl-[1,1’-biphenyl]-2,2’-dicarboxylic acid” are likely to be similar to those of biphenyl and its derivatives. Biphenyls undergo electrophilic substitution reactions .
Applications De Recherche Scientifique
Metal-Organic Frameworks (MOFs)
5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid has been utilized in the construction of Metal–Organic Frameworks (MOFs). For instance, Dai et al. (2016) synthesized diverse MOFs using similar ligands, including 2′,5′-dimethyl-[1,1′:4′,1′′-terphenyl]-4,4′′-dicarboxylic acid. These MOFs exhibited varied structures and were characterized by single-crystal X-ray diffraction, thermogravimetric analysis, and other techniques. Their study provides insights into the structural diversities achievable by varying ligands in MOF synthesis (Dai et al., 2016).
Coordination Polymers
Huang et al. (2016) reported the application of biphenyl-3,5-dicarboxylic acid as a building block in the synthesis of luminescent coordination polymers. They synthesized several Cd(II) and Zn(II)-containing coordination polymers, showcasing the versatility of such ligands in creating structures with varied topologies. Their findings contribute to the understanding of the structural and topological diversity in coordination polymers (Huang et al., 2016).
Hydrogen Bonding Studies
Jakobsen, Wragg, and Lillerud (2010) explored the hydrogen bonding capabilities of biphenyl-4,4′-dicarboxylic acid. They focused on its recrystallization from N,N-dimethylformamide, analyzing the resulting hydrogen-bonded units and their interactions. This research contributes to a deeper understanding of the hydrogen bonding behavior of such compounds (Jakobsen et al., 2010).
Synthesis of Aromatic Polyamides
Liou, Kakimoto, and Imai (1993) synthesized new aromatic dicarboxylic acids, including derivatives of biphenyl-2,2'-dicarboxylic acid, to create aromatic polyamides. Their research emphasized the potential of these compounds in producing high-performance materials, demonstrating their applicability in polymer science (Liou et al., 1993).
Dye-Sensitized Solar Cells
Constable et al. (2009) investigated copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids, including 6,6'-dimethyl-2,2'-bipyridine-5,5'-dicarboxylic acid. These complexes were examined for their potential application in copper-based dye-sensitized solar cells. This research highlights the role of these compounds in the development of sustainable energy technologies (Constable et al., 2009).
Propriétés
IUPAC Name |
2-(2-carboxy-5-methylphenyl)-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-9-3-5-11(15(17)18)13(7-9)14-8-10(2)4-6-12(14)16(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUNISHLIXGFFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)C2=C(C=CC(=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292988 | |
| Record name | 5,5'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid | |
CAS RN |
93012-36-3 | |
| Record name | 93012-36-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone](/img/structure/B1581701.png)

![2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine](/img/structure/B1581704.png)
![2-(Imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B1581706.png)



